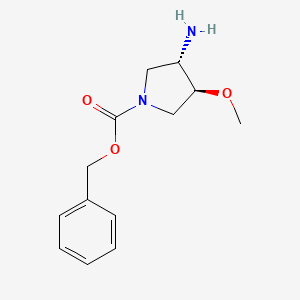
3,4-Dibromo-5-nitrotertbutylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-nitrotertbutylbenzene: is an organic compound characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-nitrotertbutylbenzene typically involves a multi-step process. One common method includes the nitration of tert-butylbenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atoms to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent like N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-5-nitrotertbutylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in compounds like 3,4-diamino-5-nitrotertbutylbenzene.
Reduction: The major product is 3,4-dibromo-5-aminotertbutylbenzene.
Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-5-nitrotertbutylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable starting material for various chemical transformations .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-5-nitrotertbutylbenzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and bromine groups influence the reactivity of the benzene ring. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: This compound also contains bromine and nitro groups but differs in its sulfonic acid functionality.
3,5-Dibromo-4-chloro-tert-butylbenzene: Similar in structure but with a chlorine atom instead of a nitro group.
Uniqueness: 3,4-Dibromo-5-nitrotertbutylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
57716-71-9 |
|---|---|
Formule moléculaire |
C10H11Br2NO2 |
Poids moléculaire |
337.01 g/mol |
Nom IUPAC |
1,2-dibromo-5-tert-butyl-3-nitrobenzene |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
Clé InChI |
OUSINYQPFAFDIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



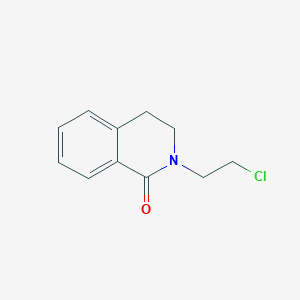
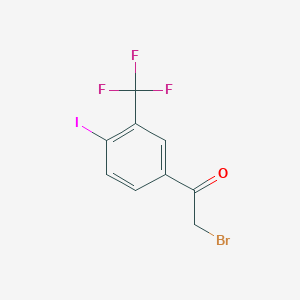
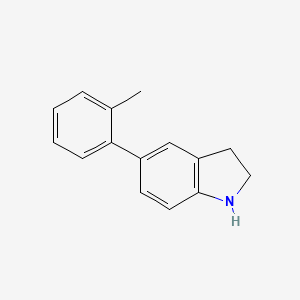

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
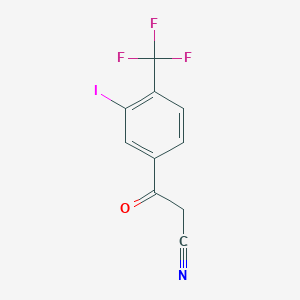
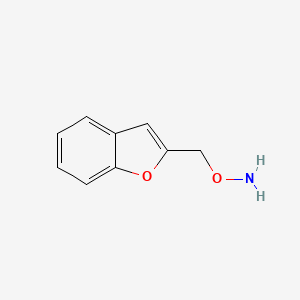
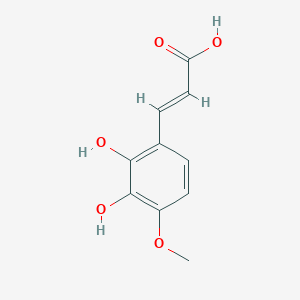
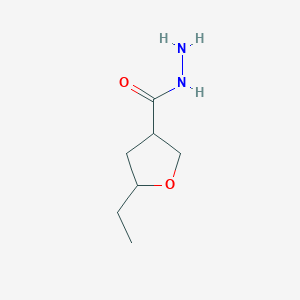

![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
